3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane” is a novel imidazo[1,2-b]pyridazine derivative . It is part of a series of compounds that have been identified as IL-17A inhibitors . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . These inhibitors are being explored for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, related compounds with the imidazo[1,2-b]pyridazine moiety have been synthesized through various methods . For instance, 6-chloroimidazo[1,2-b]pyridazine has been used in the synthesis of other complex compounds .Chemical Reactions Analysis
The compound “this compound” is part of a series of compounds that have been identified as inhibitors of TAK1, a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . These inhibitors have shown excellent activities against multiple myeloma .Mecanismo De Acción
Target of Action
The primary target of 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in conditions such as multiple myeloma .
Mode of Action
This compound interacts with TAK1 and inhibits its enzymatic activity at nanomolar concentrations . The lead compound, referred to as compound 26 in the research, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . In the classical TAK1 signaling pathways, TAK1 is activated by receptor-associated proteins, such as TGF-β receptors or interleukin-1 receptors . The inhibition of TAK1 by the compound disrupts these pathways, affecting downstream effects.
Result of Action
The inhibition of TAK1 by this compound results in the suppression of multiple myeloma cell lines . It has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane interacts with the IL-17A cytokine and TAK1 kinase . The nature of these interactions involves the inhibition of these biomolecules, thereby reducing their activity and the subsequent inflammatory responses they would typically initiate .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory effects on IL-17A and TAK1 kinase . By inhibiting these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with IL-17A and TAK1 kinase . This binding results in the inhibition of these enzymes, leading to changes in gene expression and a reduction in the inflammatory responses that these molecules typically initiate .
Temporal Effects in Laboratory Settings
Its inhibitory effects on IL-17A and TAK1 kinase suggest that it may have long-term effects on cellular function, particularly in relation to inflammation and cell signaling .
Dosage Effects in Animal Models
Given its inhibitory effects on IL-17A and TAK1 kinase, it is likely that different dosages will have varying effects on these biomolecules and the cellular processes they influence .
Metabolic Pathways
Given its interactions with IL-17A and TAK1 kinase, it is likely involved in the metabolic pathways of these biomolecules .
Transport and Distribution
Given its interactions with IL-17A and TAK1 kinase, it is likely that it interacts with the transporters or binding proteins of these biomolecules .
Subcellular Localization
Given its interactions with IL-17A and TAK1 kinase, it is likely that it is localized to the same subcellular compartments as these biomolecules .
Propiedades
IUPAC Name |
6-(1-azabicyclo[2.2.2]octan-3-yloxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-13(15-17-8-5-14-12(1)17)18-11-9-16-6-3-10(11)4-7-16/h1-2,5,8,10-11H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESIKWRNHSRKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.